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Compound of Interest

Compound Name: 4-Benzyloxypropiophenone

Cat. No.: B033055 Get Quote

In the landscape of pharmaceutical research and drug development, the careful

characterization of chemical compounds is paramount. This guide provides a detailed

spectroscopic comparison of 4-benzyloxypropiophenone, a valuable intermediate in organic

synthesis, and its common precursors, 4-hydroxypropiophenone and benzyl chloride. Through

an objective analysis of experimental data from Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to

equip researchers, scientists, and drug development professionals with the necessary

information to distinguish and characterize these compounds effectively.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-benzyloxypropiophenone,

4-hydroxypropiophenone, and benzyl chloride. This quantitative data provides a clear basis for

comparison and identification.

Table 1: ¹H NMR Spectroscopic Data
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Compound
Chemical Shift (δ)
ppm

Multiplicity Assignment

4-

Benzyloxypropiophen

one

7.95 (d) Doublet
2H, Aromatic protons

ortho to C=O

7.45 - 7.30 (m) Multiplet
5H, Aromatic protons

of benzyl group

7.00 (d) Doublet
2H, Aromatic protons

ortho to O-CH₂

5.15 (s) Singlet 2H, -O-CH₂-Ph

3.05 (q) Quartet 2H, -CO-CH₂-CH₃

1.20 (t) Triplet 3H, -CO-CH₂-CH₃

4-

Hydroxypropiophenon

e

9.0 (s, broad) Singlet 1H, -OH

7.91 (d) Doublet
2H, Aromatic protons

ortho to C=O[1]

6.89 (d) Doublet
2H, Aromatic protons

ortho to -OH[1]

2.95 (q) Quartet 2H, -CO-CH₂-CH₃[1]

1.22 (t) Triplet 3H, -CO-CH₂-CH₃[1]

Benzyl Chloride 7.40 - 7.25 (m) Multiplet 5H, Aromatic protons

4.57 (s) Singlet 2H, -CH₂-Cl

Table 2: ¹³C NMR Spectroscopic Data
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Compound Chemical Shift (δ) ppm Assignment

4-Benzyloxypropiophenone 199.0 C=O

163.0 Aromatic C-O

136.5
Aromatic C of benzyl group

(ipso)

131.0 Aromatic CH ortho to C=O

130.0 Aromatic C (ipso)

128.8 Aromatic CH of benzyl group

128.3 Aromatic CH of benzyl group

127.7 Aromatic CH of benzyl group

114.5 Aromatic CH ortho to O-CH₂

70.5 -O-CH₂-Ph

31.0 -CO-CH₂-CH₃

8.5 -CO-CH₂-CH₃

4-Hydroxypropiophenone 200.5 C=O

162.0 Aromatic C-OH

131.5 Aromatic CH ortho to C=O

129.5 Aromatic C (ipso)

115.5 Aromatic CH ortho to -OH

31.5 -CO-CH₂-CH₃

8.5 -CO-CH₂-CH₃

Benzyl Chloride 137.5 Aromatic C (ipso)

129.0 Aromatic CH

128.8 Aromatic CH

128.5 Aromatic CH
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46.5 -CH₂-Cl

Table 3: FT-IR Spectroscopic Data
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Compound Wavenumber (cm⁻¹)
Functional Group
Assignment

4-Benzyloxypropiophenone ~3060, 3030 Aromatic C-H stretch

~2980, 2940 Aliphatic C-H stretch

~1680 C=O stretch (aryl ketone)

~1600, 1580, 1500 Aromatic C=C stretch

~1250 C-O stretch (aryl ether)

~1170 C-O stretch (aryl ether)

~740, 695
C-H out-of-plane bend

(monosubstituted benzene)

4-Hydroxypropiophenone 3400-3100 (broad) O-H stretch (phenol)

~3070 Aromatic C-H stretch

~2980, 2940 Aliphatic C-H stretch

~1665 C=O stretch (aryl ketone)

~1600, 1580, 1510 Aromatic C=C stretch

~1280 C-O stretch (phenol)

~840
C-H out-of-plane bend (para-

disubstituted benzene)

Benzyl Chloride ~3090, 3060, 3030 Aromatic C-H stretch

~2960, 2870 Aliphatic C-H stretch

~1605, 1585, 1495 Aromatic C=C stretch

~1265 CH₂ wag

~770, 695
C-Cl stretch and C-H out-of-

plane bend

Table 4: Mass Spectrometry Data
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Compound Molecular Ion (M⁺) m/z
Key Fragment Ions (m/z)
and Interpretation

4-Benzyloxypropiophenone 240

121 (C₇H₅O⁺, benzoyl cation),

105, 91 (C₇H₇⁺, tropylium ion),

77 (C₆H₅⁺, phenyl cation)

4-Hydroxypropiophenone 150

121 (M-C₂H₅, loss of ethyl

group), 93 (M-C₂H₅CO, loss of

propionyl group), 65

Benzyl Chloride 126/128 (isotope pattern)
91 (M-Cl, tropylium ion - base

peak), 65, 39[2][3][4]

Experimental Protocols
Detailed methodologies for the synthesis of 4-benzyloxypropiophenone and the acquisition of

the cited spectroscopic data are provided below.

Synthesis of 4-Benzyloxypropiophenone via Williamson
Ether Synthesis
This procedure outlines the synthesis of 4-benzyloxypropiophenone from 4-

hydroxypropiophenone and benzyl chloride, a classic example of the Williamson ether

synthesis.[5][6][7]

Materials:

4-Hydroxypropiophenone

Benzyl chloride

Potassium carbonate (K₂CO₃)

Acetone (anhydrous)

Deionized water
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Ethanol

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Büchner funnel and filter paper

Procedure:

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-

hydroxypropiophenone (1 equivalent), anhydrous potassium carbonate (1.5 equivalents),

and 100 mL of anhydrous acetone.

Stir the mixture at room temperature for 15 minutes.

Add benzyl chloride (1.1 equivalents) dropwise to the suspension.

Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12-16

hours, monitoring the reaction progress by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and filter off the

potassium carbonate.

Evaporate the acetone from the filtrate using a rotary evaporator.

Dissolve the resulting residue in 100 mL of dichloromethane and transfer it to a separatory

funnel.
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Wash the organic layer sequentially with 50 mL of 1M NaOH solution, 50 mL of water, and 50

mL of brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Recrystallize the crude 4-benzyloxypropiophenone from ethanol to obtain a purified solid.

Dry the purified product in a vacuum oven, determine the yield, and characterize by

spectroscopic methods.

Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:

Prepare a sample by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

Process the acquired data by applying Fourier transformation, phase correction, and

baseline correction.

Reference the chemical shifts to the TMS signal (0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities (singlet,

doublet, triplet, quartet, multiplet).

Assign the peaks in both spectra to the corresponding protons and carbons in the molecular

structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Prepare a KBr pellet by grinding a small amount (1-2 mg) of the solid sample with

approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
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Press the mixture into a thin, transparent pellet using a hydraulic press.

Alternatively, for liquid samples (benzyl chloride), a thin film can be prepared between two

KBr or NaCl plates.

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands and assign them to the corresponding functional

groups.

Mass Spectrometry (MS):

Introduce the sample into the mass spectrometer. For volatile compounds, Gas

Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is

typically used.

Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions.

Identify the molecular ion peak (M⁺) and the major fragment ions.

Analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship between

the compounds discussed.

Precursors

Williamson Ether Synthesis4-Hydroxypropiophenone

K2CO3, Acetone

 Base & Solvent

Benzyl Chloride

Reflux 4-Benzyloxypropiophenone Product

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Synthesis of 4-Benzyloxypropiophenone.
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Caption: Analytical workflow for comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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